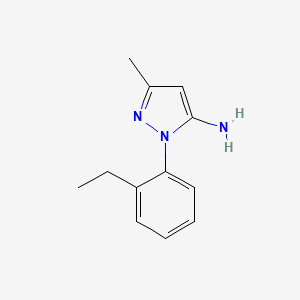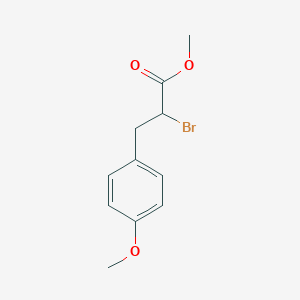
4-Ethyl-4-phenyl-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-4-phenyl-oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound features a five-membered ring containing both nitrogen and oxygen atoms. It is known for its diverse applications in organic synthesis, particularly as a chiral auxiliary in stereoselective transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-4-phenyl-oxazolidin-2-one typically involves the cyclization of amino alcohols. One common method includes the reduction of N-Boc-L-phenylglycine using a borane reagent to obtain N-Boc-L-phenylglycinol, followed by a ring-closing reaction under catalytic conditions . This method avoids the use of cytotoxic reagents, making it environmentally friendly and suitable for industrial scale-up.
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions involving 1,2-amino alcohols. These reactions can be catalyzed by transition metals or proceed via metal-free domino annulation/Mannich reactions . The choice of method depends on the desired yield, purity, and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-4-phenyl-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or peracids.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of oxazolidinone derivatives with additional oxygen functionalities.
Reduction: Formation of amino alcohols.
Substitution: Formation of N-alkyl or O-alkyl oxazolidinones.
Scientific Research Applications
4-Ethyl-4-phenyl-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis, particularly in aldol reactions and Michael additions.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its antimicrobial properties, particularly against gram-positive bacteria.
Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Ethyl-4-phenyl-oxazolidin-2-one involves its role as a chiral auxiliary. It facilitates stereoselective transformations by directing the addition of nucleophiles to specific positions on the substrate. This is achieved through the formation of a stable imide intermediate, which enhances the selectivity of the reaction .
Comparison with Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar core structure but different substituents.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency against resistant bacterial strains.
Cycloserine: A second-line drug for tuberculosis, structurally related but with a different mechanism of action.
Uniqueness: 4-Ethyl-4-phenyl-oxazolidin-2-one is unique due to its specific substituents at the 4-position, which confer distinct stereochemical properties. This makes it particularly valuable as a chiral auxiliary in organic synthesis, offering high selectivity and efficiency in various transformations .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-ethyl-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-2-11(8-14-10(13)12-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13) |
InChI Key |
VXDWPEZDUPCGTM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Butanimidamide, 4-[2-(2-pyridinyl)ethoxy]-](/img/structure/B12120118.png)
![4-[2-(4-Methylphenoxy)acetamido]butanoic acid](/img/structure/B12120124.png)
![3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B12120129.png)

![2-Methylsulfanyl-4,5-dioxo-4a,6-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12120143.png)
![2-[3-(Morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B12120155.png)
![(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B12120163.png)

![Benzenamine, 4-[(2,3-dimethylphenoxy)methyl]-](/img/structure/B12120173.png)

![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide](/img/structure/B12120185.png)


